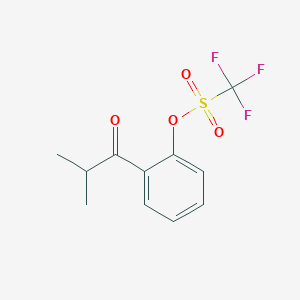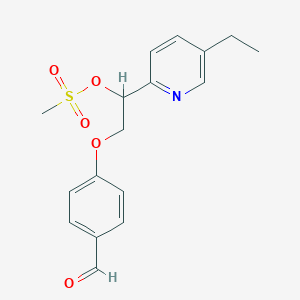
1-(5-Ethylpyridin-2-yl)-2-(4-formylphenoxy)ethyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Ethylpyridin-2-yl)-2-(4-formylphenoxy)ethyl methanesulfonate is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with an ethyl group at the 5-position, a phenoxy group with a formyl substituent at the 4-position, and an ethyl methanesulfonate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Ethylpyridin-2-yl)-2-(4-formylphenoxy)ethyl methanesulfonate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Derivative: The starting material, 5-ethyl-2-pyridine, is synthesized through a Friedel-Crafts alkylation reaction.
Introduction of the Phenoxy Group: The pyridine derivative undergoes a nucleophilic aromatic substitution reaction with 4-hydroxybenzaldehyde to introduce the phenoxy group.
Formation of the Methanesulfonate Ester: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine to form the methanesulfonate ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Ethylpyridin-2-yl)-2-(4-formylphenoxy)ethyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methanesulfonate ester can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding amides or thioethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Triethylamine as a base in an aprotic solvent like dichloromethane.
Major Products
Oxidation: 1-(5-Ethylpyridin-2-yl)-2-(4-carboxyphenoxy)ethyl methanesulfonate.
Reduction: 1-(5-Ethylpyridin-2-yl)-2-(4-hydroxyphenoxy)ethyl methanesulfonate.
Substitution: 1-(5-Ethylpyridin-2-yl)-2-(4-substituted phenoxy)ethyl derivatives.
Aplicaciones Científicas De Investigación
1-(5-Ethylpyridin-2-yl)-2-(4-formylphenoxy)ethyl methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its structural features.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(5-Ethylpyridin-2-yl)-2-(4-formylphenoxy)ethyl methanesulfonate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, further modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
1-(5-Methylpyridin-2-yl)-2-(4-formylphenoxy)ethyl methanesulfonate: Similar structure but with a methyl group instead of an ethyl group.
1-(5-Ethylpyridin-2-yl)-2-(4-hydroxyphenoxy)ethyl methanesulfonate: Similar structure but with a hydroxy group instead of a formyl group.
Uniqueness
1-(5-Ethylpyridin-2-yl)-2-(4-formylphenoxy)ethyl methanesulfonate is unique due to the presence of both the formyl and methanesulfonate groups, which confer distinct reactivity and potential for diverse applications in research and industry.
Propiedades
Número CAS |
646519-99-5 |
|---|---|
Fórmula molecular |
C17H19NO5S |
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
[1-(5-ethylpyridin-2-yl)-2-(4-formylphenoxy)ethyl] methanesulfonate |
InChI |
InChI=1S/C17H19NO5S/c1-3-13-6-9-16(18-10-13)17(23-24(2,20)21)12-22-15-7-4-14(11-19)5-8-15/h4-11,17H,3,12H2,1-2H3 |
Clave InChI |
TYDZLOHBMDYAOZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CN=C(C=C1)C(COC2=CC=C(C=C2)C=O)OS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


boranyl](/img/structure/B15168584.png)
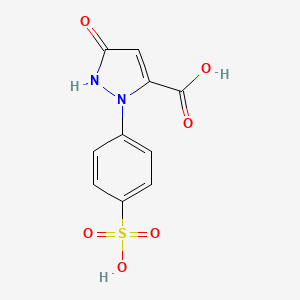
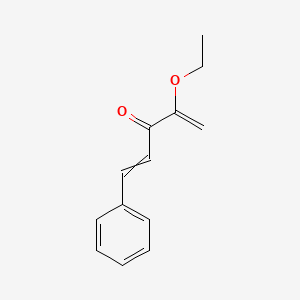
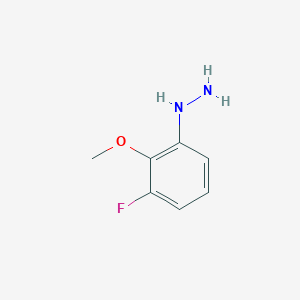

![[(4,4-Dimethyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonic acid](/img/structure/B15168641.png)
![5-{[4-(Morpholin-4-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B15168648.png)
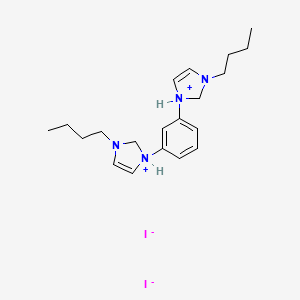
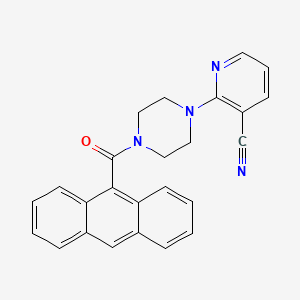

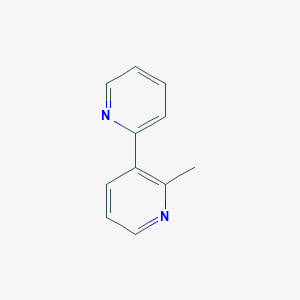
![1-{[2-(Acetyloxy)-4-nitrophenyl]methyl}pyridin-1-ium bromide](/img/structure/B15168678.png)
![6,6',6''-[Benzene-1,3,5-triyltris(carbonylazanediyl)]trihexanoic acid](/img/structure/B15168683.png)
